Tris(vinyldimethylsiloxy)methylsilane

Description

Contextualization within Advanced Organosilicon Compounds

Organosilicon compounds are a broad class of chemicals that feature silicon-carbon bonds. They are renowned for their unique properties, including high thermal stability, chemical inertness, and flexibility, which are largely attributed to the nature of the siloxane bond (Si-O). Within this family, Tris(vinyldimethylsiloxy)methylsilane is considered an advanced compound due to its trifunctional nature. The three vinyldimethylsiloxy groups provide multiple sites for polymerization reactions, allowing for the formation of highly crosslinked and complex three-dimensional polymer networks. rug.nl This is a significant advancement from simpler monofunctional or difunctional silanes, which can only form linear or less complex branched structures.

The presence of vinyl groups is particularly significant, as they are amenable to hydrosilylation reactions, a highly efficient and specific method for forming silicon-carbon bonds. rug.nl This reaction, typically catalyzed by platinum-based catalysts, allows for precise control over the crosslinking process, leading to materials with tailored properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60111-52-6 |

| Molecular Formula | C13H30O3Si4 |

| Molecular Weight | 346.72 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 225 °C |

| Density | Approximately 0.94 g/cm³ |

| Solubility | Soluble in many organic solvents |

Significance in Polymer Science and Materials Engineering

The primary role of this compound in polymer science is as a crosslinking agent. Crosslinking is a process that links polymer chains together, forming a more rigid and stable network structure. dtic.milnih.gov The incorporation of this compound into silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), can significantly enhance their mechanical and thermal properties. nih.gov

Detailed Research Findings:

The vinyl groups on this compound readily participate in addition-cure systems, most notably through hydrosilylation with silicon-hydride (Si-H) functional polymers. This reaction is advantageous as it does not produce any byproducts, leading to materials with high dimensional stability. The resulting crosslinked silicone elastomers exhibit improved tensile strength, tear strength, and thermal stability. nih.gov

Furthermore, the branched nature of this crosslinker allows for the creation of materials with a high crosslink density. This can lead to the formation of rigid silicone resins with high dielectric constants and low loss, making them suitable for applications in electronic devices and as optical materials. Research in the field of wood-plastic composites has also shown that vinyl-functional silanes can improve the thermal stability and mechanical properties, such as tensile and flexural strength, of these materials. ncsu.edu

Scope of Academic Investigation into this compound

Academic and industrial research into this compound and related vinyl-functional silanes is driven by the continuous demand for high-performance materials. A significant portion of the research focuses on its application as a crosslinking agent to create novel silicone-based materials with enhanced properties. This includes the development of advanced elastomers, resins, and coatings for various sectors.

The academic investigation also extends to the synthesis and characterization of new polymers derived from this and similar multifunctional silanes. Researchers are exploring how the specific architecture of the crosslinking agent influences the final properties of the polymer network. For instance, studies have investigated the use of functional branched prepolymers to create densely crosslinked polycarbosiloxanes with potential applications in optics due to their transparency and low optical losses. rug.nl The compound is also a subject of interest in the development of materials for the electronics and semiconductor industries, where materials with specific dielectric properties are required. cfmats.com The ongoing research in these areas highlights the compound's importance in advancing the field of materials science.

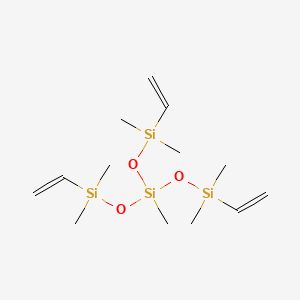

Structure

3D Structure

Properties

IUPAC Name |

tris[[ethenyl(dimethyl)silyl]oxy]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O3Si4/c1-11-17(4,5)14-20(10,15-18(6,7)12-2)16-19(8,9)13-3/h11-13H,1-3H2,4-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHUWZVHLZEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208862 | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60111-52-6 | |

| Record name | 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60111-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((Dimethylvinylsilyl)oxy)-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(dimethylvinylsilyl)oxy]-1,1,3,5,5-pentamethyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Tris Vinyldimethylsiloxy Methylsilane

Established Synthetic Pathways and Chemical Transformations

The most established and logical pathway for the synthesis of Tris(vinyldimethylsiloxy)methylsilane involves the condensation reaction between a central trifunctional silane (B1218182) and a monofunctional silanol (B1196071). This approach allows for the direct construction of the branched structure.

Reactions Utilizing Silicon-Containing Precursors

The key precursors for the synthesis of this compound are methyltrichlorosilane (B1216827) and vinyldimethylsilanol. Methyltrichlorosilane serves as the trifunctional core, providing the central silicon atom to which the three vinyldimethylsiloxy groups will be attached. Vinyldimethylsilanol provides the terminal vinyl-functional siloxy groups.

The fundamental reaction is a condensation reaction where the hydroxyl group of the vinyldimethylsilanol reacts with the chloro group of the methyltrichlorosilane, forming a stable siloxane (Si-O-Si) bond and eliminating hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the corrosive HCl byproduct, a tertiary amine, such as pyridine, is typically employed as an acid scavenger. researchgate.net

The idealized reaction can be represented as follows:

CH₃SiCl₃ + 3 (CH₂=CH)Si(CH₃)₂OH → CH₃Si[OSi(CH₃)₂(CH=CH₂)]₃ + 3 HCl

The synthesis of the vinyldimethylsilanol precursor itself is an important consideration. It can be prepared through the hydrolysis of vinyldimethylchlorosilane. Careful control of the hydrolysis conditions is necessary to favor the formation of the monomeric silanol and minimize self-condensation into disiloxanes.

Optimization of Reaction Conditions and Reagent Stoichiometry

The successful synthesis of this compound with high purity and yield hinges on the optimization of several reaction parameters.

Stoichiometry: A precise stoichiometric ratio of the reactants is crucial. Theoretically, a 1:3 molar ratio of methyltrichlorosilane to vinyldimethylsilanol is required. However, in practice, a slight excess of the vinyldimethylsilanol and the acid scavenger may be used to ensure the complete conversion of the highly reactive methyltrichlorosilane.

Temperature: The reaction is typically carried out at low to moderate temperatures. Initial mixing of the reactants is often performed at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction between the chlorosilane and the silanol. The reaction mixture is then gradually warmed to room temperature or slightly above to ensure the reaction proceeds to completion.

Solvent: The reaction is generally conducted in an inert, anhydrous solvent to prevent unwanted side reactions, such as the hydrolysis of the chlorosilane. Common solvents include ethers like diethyl ether or tetrahydrofuran, or aromatic hydrocarbons such as toluene. The choice of solvent can influence the solubility of the reactants and the ease of product purification.

Reaction Time: The reaction time can vary depending on the scale and the specific conditions employed. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the point of complete conversion.

The following table summarizes key parameters for the synthesis of this compound:

| Parameter | Recommended Condition | Purpose |

| Precursors | Methyltrichlorosilane, Vinyldimethylsilanol | Central core and functional arms |

| Stoichiometry (Molar Ratio) | ~1 : 3 (Methyltrichlorosilane : Vinyldimethylsilanol) | To achieve full substitution |

| Acid Scavenger | Pyridine or other tertiary amine | Neutralize HCl byproduct |

| Solvent | Anhydrous diethyl ether, THF, or toluene | Inert reaction medium |

| Initial Temperature | 0 °C | Control initial exotherm |

| Reaction Temperature | Room temperature to gentle reflux | Drive reaction to completion |

| Reaction Time | Monitored by GC or NMR | Ensure complete conversion |

Catalytic Strategies in this compound Synthesis

While the condensation reaction between a chlorosilane and a silanol can proceed without a catalyst, particularly with the use of an acid scavenger, certain catalysts can be employed to enhance the reaction rate and efficiency. For the formation of siloxane bonds from silanols, both acid and base catalysis are known. However, in the context of reacting a chlorosilane, the in-situ generated HCl can act as an acid catalyst. The primary role of the added base (e.g., pyridine) is as an HCl acceptor rather than a direct catalyst for the siloxane bond formation. researchgate.net

For related syntheses of branched siloxanes, more advanced catalytic systems are sometimes utilized, although their specific application to this compound is not extensively documented in readily available literature. These can include Lewis acids or other specialized catalysts designed to promote the formation of siloxane linkages.

Purification and Isolation Techniques in Laboratory Synthesis

Following the completion of the synthesis reaction, a multi-step workup and purification process is necessary to isolate the pure this compound.

The initial step involves the removal of the precipitated pyridinium (B92312) hydrochloride salt by filtration. The filtrate, containing the desired product, unreacted starting materials, and the solvent, is then typically washed with water to remove any remaining water-soluble byproducts. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

The crude product is then purified, most commonly by vacuum distillation . Due to its relatively high molecular weight and boiling point, distillation under reduced pressure is essential to prevent thermal decomposition of the vinyl-functional siloxane. The distillation must be carefully controlled to separate the desired product from any lower-boiling unreacted precursors or higher-boiling oligomeric side products.

For highly pure samples required for specific applications, column chromatography can be employed as a final purification step. Silica (B1680970) gel is a common stationary phase, and a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, can be used as the mobile phase. The separation is based on the polarity difference between the product and any remaining impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

The following table outlines a typical purification sequence for this compound:

| Step | Technique | Purpose |

| 1. Filtration | Gravity or vacuum filtration | Removal of pyridinium hydrochloride salt |

| 2. Washing | Liquid-liquid extraction with water | Removal of water-soluble impurities |

| 3. Drying | Treatment with anhydrous MgSO₄ or Na₂SO₄ | Removal of residual water from the organic phase |

| 4. Solvent Removal | Rotary evaporation | Removal of the reaction solvent |

| 5. Primary Purification | Vacuum distillation | Separation of the product from low and high boiling impurities |

| 6. Final Purification (Optional) | Column chromatography | To achieve very high purity |

Polymerization Science of Tris Vinyldimethylsiloxy Methylsilane

Mechanistic Investigations of Polymerization Reactions

The polymerization of Tris(vinyldimethylsiloxy)methylsilane (TVMS) can be initiated through several distinct chemical pathways, each offering unique control over the resulting polymer structure and properties. The primary methods investigated include photopolymerization, hydrosilylation, and radical polymerization.

Thiol-Ene Photopolymerization Kinetics and Mechanisms

Thiol-ene photopolymerization is a highly efficient photochemical reaction that proceeds via a free-radical step-growth mechanism. For TVMS, this reaction involves the light-induced addition of a multifunctional thiol to the monomer's vinyl groups.

In studies involving the reaction of TVMS with the dithiol 1,3-bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane (TMMD), the polymerization is initiated by a photoinitiator, such as Darocur 1173, upon exposure to UV light. The process involves the formation of a thiyl radical, which then adds across one of the vinyl double bonds of TVMS. This is followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical that continues the propagation cycle. This mechanism results in the formation of a cross-linked poly(thioether-siloxane) network. tandfonline.com

Kinetic investigations have shown that the speed of the thiol-ene reaction involving TVMS is dependent on the concentration of the ene (vinyl) functional groups. tandfonline.com This suggests that the rate-limiting step in this specific system is the addition of the thiyl radical to the vinyl group. The stoichiometry between the thiol and ene functional groups is a critical parameter that dictates the final double bond conversion (DBC) and the properties of the resulting polymer network. Research on the TVMS/TMMD system has demonstrated that increasing the thiol content up to an equimolar ratio with the ene functionalities leads to a DBC of nearly 100%. tandfonline.com

Table 1: Effect of Thiol:Ene Ratio on Double Bond Conversion (DBC) in the Photopolymerization of TVMS and TMMD

| Formulation Code | Thiol:Ene Molar Ratio | Final Double Bond Conversion (%) |

|---|---|---|

| T0.6 | 0.6 | ~64% |

| T0.8 | 0.8 | Not specified |

| T1.0 | 1.0 | ~100% |

| T1.2 | 1.2 | Not specified |

| T1.4 | 1.4 | Not specified |

Data sourced from studies on the photopolymerization of this compound (TVMS) and 1,3-bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane (TMMD). tandfonline.com

Hydrosilylation Polymerization Pathways and Selectivity

Hydrosilylation is a fundamental reaction in silicon chemistry that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups in TVMS. This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. The reaction generally follows an anti-Markovnikov addition pattern, yielding a stable silicon-carbon bond. researchgate.net

TVMS is utilized as a monomer in hydrosilylation polymerization to create highly branched polymeric structures. patentcut.com Due to its three vinyl groups, it can react with monomers containing two or more hydride groups (e.g., dihydrido- or polyhydrido-silanes and siloxanes). This type of (A3 + Bx) polymerization, where 'A' represents the vinyl groups of TVMS and 'B' represents the Si-H groups of a comonomer, leads to the formation of hyperbranched polycarbosiloxanes. patentcut.com The resulting polymers have a complex, three-dimensional architecture with a high density of branch points. While the general pathway involves the formation of ethyl-bridged siloxane linkages, specific studies on the selectivity and potential side reactions for TVMS are not extensively detailed in publicly available literature.

Radical Polymerization Studies

The vinyl groups of this compound are susceptible to conventional free-radical polymerization. This can be initiated either thermally or photochemically using standard radical initiators. google.com

Patent literature describes the use of TVMS in radical-initiated grafting reactions. In one application, TVMS is grafted onto an ethylene/alpha-olefin copolymer in the presence of a radical initiator. This process improves properties such as heat resistance and durability by forming cross-linking bonds within the polymer matrix. tandfonline.com TVMS has also been listed as a component in free radical-initiated polymerization processes for the formation of silicone microemulsions. google.comresearchgate.net These applications confirm the reactivity of the TVMS vinyl groups in radical-mediated processes, although detailed kinetic studies and mechanistic analyses of its homopolymerization are not widely published.

Copolymerization with Diverse Monomers

The trifunctional nature of TVMS makes it an excellent cross-linking agent and a building block for complex polymeric structures through copolymerization with a range of other monomers.

Integration into Polysiloxane Networks

TVMS can be effectively integrated into polysiloxane networks, enhancing their cross-link density and modifying their physical properties. A key application is the formation of interpenetrating polymer networks (IPNs). In one example, a thiol-ene network derived from TVMS and a dithiol is formed within an already cured polydimethylsiloxane (B3030410) (PDMS) matrix. tandfonline.com This is achieved by selecting orthogonal curing chemistries, where the PDMS is cross-linked first, followed by the in-situ photopolymerization of the TVMS and thiol monomers that have been infused into the matrix. tandfonline.com The resulting material combines the properties of both networks.

Furthermore, the hydrosilylation copolymerization of TVMS with polyhydridosiloxanes is a direct method for producing cross-linked polycarbosiloxane networks. patentcut.com The siloxane character of TVMS ensures good compatibility with the growing polysiloxane chains, leading to homogeneous network structures. tandfonline.comtandfonline.com

Formation of Hybrid Polymeric Architectures

TVMS is a key component in the fabrication of organic-inorganic hybrid polymers, where its siloxane nature provides flexibility and its polymerizable groups allow for the creation of a rigid organic network. A notable application is in the development of flexible optical waveguides. tandfonline.com In this context, a siloxane-based system consisting of TVMS and the dithiol TMMD is used to create a high refractive index thiol-ene photopolymer. tandfonline.comtandfonline.com This photopolymer is then embedded within a flexible PDMS matrix. The compatibility between the siloxane-based TVMS and the PDMS matrix is crucial for preventing phase separation and ensuring optical clarity. tandfonline.com The combination of these materials results in a flexible hybrid material suitable for advanced optical applications.

Additionally, TVMS can be used to synthesize a variety of hyperbranched block or segmented copolymers. By combining it with other vinyl- or allyl-functional monomers and various di- or polyhydrido-silanes, -siloxanes, or -silazenes, a wide range of copolymers with tailored nano-domain structures can be achieved. patentcut.com

Influence of this compound on Polymer Structure and Architecture

This compound is a key organosilicon compound utilized in polymer science to precisely engineer the structure and architecture of silicone-based polymers. Its unique molecular structure, featuring a central silicon atom bonded to three vinyldimethylsiloxy groups, provides three reactive vinyl (CH=CH₂) functionalities. This trifunctional nature allows it to serve as a critical building block for creating complex, non-linear polymer architectures. When incorporated into a polymer matrix, typically composed of linear polysiloxane chains, it acts as a branching center or a cross-linking node. The primary chemical pathway for this incorporation is the hydrosilylation reaction, a highly efficient addition reaction between the vinyl groups of the silane (B1218182) and silicon-hydride (Si-H) groups present on other polymer chains, commonly catalyzed by platinum complexes. rsc.orgresearchgate.netgelest.com This reaction forms stable ethyl bridges (-Si-CH₂-CH₂-Si-) and is foundational to the curing process of many silicone elastomers and resins. researchgate.net The ability to control the placement and density of these linkages allows for the deliberate manipulation of polymer properties.

Control over Branching and Cross-linking Density

The principal role of this compound in polymer synthesis is to control the degree of branching and the density of cross-links within the final material. In addition-cure silicone systems, a base polymer, often a vinyl-terminated polydimethylsiloxane, is reacted with a cross-linking agent that contains multiple Si-H groups. gelest.com Conversely, this compound can be used as the cross-linking agent itself when the base polymer contains hydride functionalities. gelest.com

Each molecule of this compound can connect up to three different polymer chains, creating a "T-type" branched structure. rsc.org This action transforms a collection of linear, viscous polymer chains into a cohesive, three-dimensional network. The density of these cross-links is a critical parameter that dictates the macroscopic properties of the resulting material.

The cross-linking density can be precisely controlled by adjusting the molar ratio of the cross-linking agent to the base polymer in the initial formulation.

Low Concentration: A low concentration of this compound results in a lightly cross-linked network. The resulting material is typically soft, flexible, and may exhibit a higher degree of swelling in compatible solvents.

High Concentration: Increasing the concentration of this compound leads to a higher cross-link density. This creates a more rigid, tougher polymer with increased hardness (durometer) and reduced ability to swell. gelest.com

The relationship between the concentration of the cross-linking agent and the physical properties of the resulting elastomer is a fundamental principle in elastomer technology. gelest.comsinosil.com

Table 1: Influence of this compound Concentration on Polysiloxane Network Properties

This table illustrates the theoretical effect of varying the molar ratio of this compound as a cross-linker with a linear hydride-functional polysiloxane.

| Molar Ratio (Si-H / Vinyl) | Relative Cross-link Density | Expected Hardness (Shore A) | Swelling Index in Toluene (%) |

| 1.8 : 1 | Low | Low (~25) | High (~180) |

| 1.5 : 1 | Medium | Medium (~40) | Medium (~140) |

| 1.2 : 1 | High | High (~55) | Low (~110) |

| 1.0 : 1 | Very High (Stoichiometric) | Very High (~70) | Very Low (~95) |

Note: This data is representative and illustrates established principles of silicone chemistry. Actual values depend on the specific molecular weight of the base polymer, filler content, and curing conditions.

Tailoring of Molecular Weight and Functionality

Beyond simply building molecular weight, this compound is used to impart specific functionality to the polymer. The three vinyl groups on each molecule are key to this process. By carefully controlling the stoichiometry of the hydrosilylation reaction—specifically, the ratio of Si-H groups to vinyl groups—it is possible to ensure that some vinyl groups from the this compound molecules remain unreacted in the final polymer network. gelest.com

These residual vinyl groups are valuable because they serve as reactive sites for subsequent modification. gelest.commdpi.com This allows for:

Post-curing: The material can be subjected to a second curing process to increase cross-link density and modify mechanical properties.

Grafting: Other molecules can be attached to the polymer backbone via the pendant vinyl groups, allowing for surface modification or the creation of organic-inorganic hybrid materials.

Two-Stage Curing: In some applications, a material is partially cured to a workable state (a "B-stage") and then fully cured in its final form using the remaining reactive groups.

The ability to control the introduction of these functional groups is essential for producing polymers with precisely tailored properties for advanced applications. nih.govnih.gov

Table 2: Effect of this compound Feed Ratio on Final Polymer Characteristics

This table shows the projected outcome of copolymerizing a vinyl monomer, a difunctional monomer, and this compound as a branching agent.

| Mole % this compound in Feed | Resulting Polymer Architecture | Weight-Average Molecular Weight (Mw) | Pendant Vinyl Group Density |

| 0% | Linear | Moderate | None |

| 0.1% | Lightly Branched | High | Low |

| 0.5% | Highly Branched | Very High | Medium |

| >1.0% (typical) | Cross-linked Network (Gel) | Effectively Infinite | Varies with stoichiometry |

Note: This data is illustrative, based on polymerization principles. The gel point depends heavily on reaction conditions and the molecular weight of the primary monomers.

Reaction Pathways and Advanced Mechanistic Studies of Tris Vinyldimethylsiloxy Methylsilane

Detailed Analysis of Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across the double bond of the vinyl group, is a fundamental reaction for Tris(vinyldimethylsiloxy)methylsilane. This process is extensively used to form stable silicon-carbon bonds, leading to the creation of crosslinked silicone networks, resins, and elastomers. The reaction is almost exclusively catalyzed by transition metal complexes, with both homogeneous and heterogeneous systems being employed.

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves a series of steps: oxidative addition of the hydrosilane to the platinum(0) catalyst, coordination of the vinyl group, migratory insertion of the olefin into the Pt-H bond, and finally, reductive elimination of the alkylsilane product to regenerate the Pt(0) catalyst. lehigh.edu A modified Chalk-Harrod mechanism has also been proposed, which suggests the insertion of the olefin into the Pt-Si bond. wikipedia.org

Role of Homogeneous and Heterogeneous Catalysts (e.g., Platinum, Rhodium Complexes)

Homogeneous Catalysts:

Platinum complexes are the most prevalent homogeneous catalysts for the hydrosilylation of vinylsilanes due to their high activity and efficiency. mdpi.com Commonly used catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). lehigh.eduwikipedia.org These catalysts facilitate the reaction under mild conditions, often at room temperature. siliconeresin.net

Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective for hydrosilylation. chemicalbook.com While sometimes requiring higher temperatures than platinum catalysts, rhodium catalysts can offer different selectivity profiles. researchgate.net For instance, certain rhodium complexes have been shown to catalyze the acylation of vinylsilanes in the presence of acid anhydrides. google.com Anionic rhodium complexes have also been developed and used as catalysts for the hydrosilylation of olefins, demonstrating high efficacy and the potential for recycling. researchgate.net

Heterogeneous Catalysts:

To address the challenges of catalyst recovery and product contamination associated with homogeneous systems, significant research has been directed towards developing heterogeneous catalysts. These typically involve immobilizing platinum or other transition metals on solid supports like silica (B1680970), alumina (B75360), or activated carbon. siliconeresin.netresearchgate.net

A notable advancement is the development of single-atom catalysts (SACs), where individual platinum atoms are dispersed on a support material such as alumina nanorods. mdpi.comresearchgate.net These heterogeneous single-atom Pt catalysts have demonstrated high activity and excellent chemoselectivity in the hydrosilylation of olefins, proving superior to traditional heterogenized nanoparticles. mdpi.comresearchgate.net They can selectively catalyze the hydrosilylation of terminal double bonds without affecting other reducible functional groups within the molecule. researchgate.net

| Catalyst Type | Examples | Key Features |

| Homogeneous Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity at low concentrations, mild reaction conditions. lehigh.eduwikipedia.org |

| Homogeneous Rhodium | Wilkinson's Catalyst (RhCl(PPh₃)₃), Anionic Rhodium Complexes | Can offer different selectivity, effective for various vinylsilane reactions. chemicalbook.comresearchgate.netgoogle.com |

| Heterogeneous Platinum | Pt on Silica, Pt on Alumina, Pt Single-Atom Catalysts (SACs) | Facilitates catalyst recovery, reduces product contamination, SACs show high selectivity. mdpi.comsiliconeresin.netresearchgate.netresearchgate.net |

Ligand Effects and Catalyst Performance in Vinylsilane Reactions

The performance of homogeneous hydrosilylation catalysts is profoundly influenced by the ligands coordinated to the metal center. Ligands can affect the catalyst's activity, stability, and selectivity.

In platinum-catalyzed reactions, the presence of specific ligands can be used to control the reaction kinetics. For example, inhibitors like alkynes or vinyl-functional siloxanes can be added to platinum catalysts to create "slow-release" systems. These inhibitors form stable complexes with the platinum at room temperature, preventing premature reaction. Upon heating, the inhibitor dissociates, freeing the active catalyst to initiate hydrosilylation. google.com This is particularly useful in applications like injection molding where a latent catalyst is required. google.com

The steric and electronic properties of phosphine (B1218219) ligands in rhodium catalysts also play a crucial role. Bulky ligands can enhance catalyst stability and influence regioselectivity. wikipedia.org In some rhodium-catalyzed reactions of vinylsilanes, the choice of ligand can direct the reaction towards different products, such as acylation instead of hydrosilylation. google.com

Understanding Thiol-Ene Reaction Pathways

The vinyl groups of this compound also readily participate in thiol-ene reactions. This "click" reaction involves the addition of a thiol (R-SH) across the carbon-carbon double bond, forming a thioether linkage. The reaction can be initiated either by radicals (typically through photolysis or thermal decomposition of an initiator) or by nucleophilic/electrophilic mechanisms. For polymer applications, the photo-initiated radical pathway is most common.

Photo-Initiated Curing Mechanisms

Photo-initiated thiol-ene polymerization is a highly efficient method for curing systems containing this compound. The process is typically initiated by a photoinitiator that, upon exposure to UV light, generates free radicals.

The mechanism proceeds via a step-growth radical chain transfer process:

Initiation: The photoinitiator absorbs light and cleaves to form initial radicals.

Chain Transfer: The initial radical abstracts a hydrogen atom from a thiol group (R-SH), generating a thiyl radical (R-S•).

Propagation: The thiyl radical adds to a vinyl group of the this compound, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This new thiyl radical can then participate in another addition step.

This chain transfer mechanism continues until all the thiol or ene groups are consumed. A key advantage of this process is its relative insensitivity to oxygen compared to traditional free-radical polymerization of acrylates.

A study by Pucher et al. investigated the two-photon-induced thiol-ene polymerization of this compound (TVMS) with the dithiol 1,3-bis(mercaptomethyl)-1,1,3,3-tetramethyldisiloxane (TMMD). google.comgelest.com They found that the reaction speed was dependent on the concentration of the ene. google.com Using photo-DSC, they determined the reactivity of various thiol/ene molar ratios. The results indicated that the highest double bond conversion was achieved at equimolar ratios of thiol and ene functional groups. google.com

| Thiol/Ene Ratio | Double Bond Conversion (%) | Polymerization Rate (Rp) |

| 0.6 | ~60% | Higher with ene excess |

| 0.8 | ~80% | Higher with ene excess |

| 1.0 | 100% | - |

| 1.2 | - | - |

| 1.4 | - | - |

| Data derived from studies on the TVMS/TMMD system. google.com |

Oxygen Sensitivity and Inhibition Effects

While thiol-ene reactions are known for their reduced sensitivity to oxygen compared to acrylate-based polymerizations, oxygen can still have an inhibitory effect. Oxygen is a radical scavenger and can react with the carbon-centered radical intermediates formed during the propagation step. mdpi.com This reaction forms a peroxy radical, which is generally less reactive towards the vinyl group, thus slowing down or terminating the polymerization chain.

The efficiency of this mitigation depends on the concentration of the thiol and the specific reaction conditions. In thin films, where oxygen diffusion from the atmosphere is significant, the inhibitory effects can be more pronounced. mdpi.com Nevertheless, the inherent mechanism of the thiol-ene reaction makes it a preferred choice for applications requiring curing in ambient conditions. siliconeresin.net

Other Significant Chemical Transformations

Beyond hydrosilylation and thiol-ene reactions, the vinyl groups on this compound allow for its participation in other chemical transformations, primarily in the synthesis and modification of silicone polymers.

The compound serves as a trifunctional crosslinking agent or a branching unit in the production of silicone resins and elastomers. By controlling the stoichiometry between this compound and difunctional siloxane monomers, polymers with varying degrees of crosslinking and branching can be synthesized. siliconeresin.net This tunability is crucial for achieving desired material properties such as hardness, flexibility, and thermal stability in the final silicone product. google.com

For instance, this compound can be incorporated into two-part, platinum-catalyzed silicone elastomer formulations. researchgate.net The vinyl groups react with silicon hydride (Si-H) functional polymers to form a crosslinked network. This is a common method for producing room-temperature vulcanizing (RTV) silicones. The inclusion of such branched, vinyl-functional comonomers can influence the mechanical and surface properties of the resulting elastomer. researchgate.net

Furthermore, the vinyl groups can be functionalized through other olefin chemistries, although these are less common in industrial applications compared to hydrosilylation and thiol-ene reactions. These could include epoxidation, dihydroxylation, or polymerization via other mechanisms, opening avenues for the synthesis of highly specialized silicone materials. The hydrolysis of the siloxane bonds is also a potential reaction, though the compound is generally stable under neutral conditions. gelest.com

Reactivity in Specific Organic Synthetic Protocols

This compound, a multifunctional organosilicon compound, demonstrates notable reactivity centered around its three vinyl groups. This reactivity is harnessed in various organic synthetic protocols, primarily in polymerization and crosslinking reactions. The vinyl groups serve as reactive sites for addition reactions, allowing the molecule to act as a versatile building block for complex macromolecular structures.

One of the primary reaction pathways for vinyl-substituted organosilanes is hydrosilylation . This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum. While specific studies detailing the hydrosilylation of this compound are not extensively documented in peer-reviewed literature, the general mechanism is well-established for analogous vinylsiloxanes. The catalyst facilitates the formation of a silicon-carbon bond, leading to the creation of larger, crosslinked structures. The regioselectivity of this addition (i.e., whether the silicon atom adds to the α or β carbon of the vinyl group) can often be controlled by the choice of catalyst and reaction conditions.

Another significant application of this compound is in polymerization reactions . The vinyl groups can participate in free-radical polymerization, a process initiated by thermal or photochemical means. A safety data sheet for the compound indicates that hazardous polymerization may occur if the substance is heated above 150°C, highlighting its propensity for thermal polymerization. amazonaws.com

In a more advanced synthetic application, this compound has been utilized as a component in thiol-ene polymerization . tandfonline.com This type of reaction involves the radical-mediated addition of a thiol to a vinyl group. It is known for its high efficiency and tendency to proceed under mild conditions, often initiated by light (photopolymerization). In a study on the fabrication of flexible optical waveguides, this compound was used as a reactive ene monomer in conjunction with thiol monomers to create a hybrid silicone-based material. tandfonline.com This demonstrates its utility in creating specialized materials with tailored optical and mechanical properties.

The compound's structure, with a central silicon atom bonded to three vinyldimethylsiloxy arms, makes it an effective crosslinking agent . researchgate.net In polymer formulations, it can be incorporated to create a three-dimensional network, enhancing the mechanical strength, thermal stability, and chemical resistance of the final material. This is particularly relevant in the production of silicone elastomers and resins.

| Synthetic Protocol | Reactive Group(s) | Typical Catalyst/Initiator | Resulting Linkage/Structure | Reference |

| Hydrosilylation | Vinyl, Si-H (from another reagent) | Platinum complexes | Silicon-carbon bond, crosslinked network | researchgate.net |

| Thermal Polymerization | Vinyl | Heat (>150°C) | Carbon-carbon backbone, polymer network | amazonaws.com |

| Thiol-Ene Polymerization | Vinyl, Thiol (from another reagent) | Photoinitiator (e.g., Darocur 1173) | Thioether linkage, hybrid material | tandfonline.com |

Oxidation Reactions and Degradation Pathways

The degradation of this compound, like other polysiloxanes, can proceed through several mechanisms, influenced by factors such as heat, oxygen, and ultraviolet radiation. The presence of vinyl groups introduces specific reaction pathways that differ from fully saturated polysiloxanes.

Thermo-oxidative degradation of polysiloxanes is a complex process. In an oxygen-containing atmosphere, the degradation typically occurs in multiple stages. For vinyl-containing polysiloxanes, the oxidation of the vinyl groups can occur alongside the scission of the siloxane backbone. The initial stages of oxidation may involve the formation of peroxides at the vinyl group, which can then lead to a cascade of radical reactions. This can result in both chain scission and crosslinking.

Photo-oxidation , initiated by UV radiation in the presence of oxygen, is a significant degradation pathway for vinyl-containing siloxanes. Research on polydimethylsiloxane (B3030410) (PDMS) oils containing vinyl groups has shown that a competition between chain scission and oxidation reactions occurs upon irradiation. chemicalbook.com The scission of the silicon-vinyl bond appears to be a primary reaction. guidechem.com The main oxidation products identified through spectroscopic analysis include silanols (Si-OH), carboxylic acids, and esters. chemicalbook.com A proposed mechanism involves the radical addition to the double bond as an initiation step, which then leads to the formation of these oxidized species. chemicalbook.com

The general thermal degradation of polysiloxanes in an inert atmosphere often proceeds via an "unzipping" mechanism, particularly if silanol (B1196071) end-groups are present. guidechem.com This involves intramolecular "back-biting" reactions that lead to the formation of small, volatile cyclic siloxanes. The high flexibility of the siloxane chain facilitates the formation of the necessary transition states for these rearrangements. guidechem.com While this compound itself is a discrete molecule rather than a long-chain polymer, similar degradation principles would apply to polymers synthesized from it. The thermal stability of such polymers would be influenced by the nature of the crosslinked network formed.

The degradation pathways are summarized in the table below, based on studies of analogous vinyl-containing polysiloxanes.

| Degradation Type | Initiating Factor(s) | Key Mechanistic Steps | Primary Degradation Products | Reference |

| Thermo-oxidative | Heat, Oxygen | Peroxide formation, radical reactions, chain scission, crosslinking | Volatile organosilicon compounds, silica | guidechem.com |

| Photo-oxidation | UV radiation, Oxygen | Radical addition to vinyl groups, Si-vinyl bond scission | Silanols, carboxylic acids, esters | chemicalbook.com |

| Thermal (Inert) | Heat | Intramolecular rearrangement ("back-biting") | Cyclic siloxanes | guidechem.com |

Applications of Tris Vinyldimethylsiloxy Methylsilane in Advanced Materials Engineering

Design and Fabrication of Flexible Optical Materials

The inherent flexibility and optical transparency of polysiloxane materials make them ideal candidates for next-generation flexible optical devices. Tris(vinyldimethylsiloxy)methylsilane, with its polymerizable vinyl groups and stable siloxane backbone, is a key component in the formulation of resins for such applications.

Two-photon polymerization (2PP) is a high-precision microfabrication technique used to create complex three-dimensional structures, including optical waveguides. semanticscholar.org This process utilizes a focused near-infrared laser to initiate polymerization within a photocurable resin. researchgate.net The polymerization only occurs at the focal point of the laser where the photon density is high enough to trigger the simultaneous absorption of two photons, enabling the fabrication of features with sub-micron resolution. researchgate.net

In this context, this compound can function as a reactive cross-linker or monomer within a polymer matrix, such as polydimethylsiloxane (B3030410) (PDMS). mdpi.com The vinyl groups on the molecule are susceptible to free-radical polymerization initiated by a two-photon photoinitiator. When selectively irradiated by the laser, these vinyl groups polymerize, leading to a localized increase in the material's refractive index. semanticscholar.org This precisely controlled change in refractive index creates the core of the optical waveguide, while the unpolymerized surrounding material serves as the cladding. This method allows for the direct inscription of intricate 3D optical circuits onto flexible substrates. semanticscholar.org

The performance of photonic devices, such as optical waveguides fabricated using 2PP, is defined by several key parameters, including the refractive index contrast (Δn) between the core and cladding, and the optical transmission loss. A higher refractive index contrast allows for stronger light confinement, while lower transmission loss is crucial for efficient signal propagation. Research on 2PP-fabricated waveguides in siloxane-based materials has yielded promising results. Local changes in refractive index (Δn) have been reported in the range of 0.005 to 0.02, which is well above the typical industrial requirement. researchgate.netmdpi.com Optical losses have been measured at values as low as 0.1 to 2.3 dB/cm. researchgate.netmdpi.com

Table 1: Performance Characteristics of 2PP-Fabricated Optical Waveguides in Siloxane-Based Systems

| Performance Parameter | Reported Value | Significance in Photonic Devices | Source |

| Refractive Index Contrast (Δn) | 0.005 - 0.02 | Determines the light-guiding efficiency and bend tolerance of the waveguide. | researchgate.netmdpi.com |

| Optical Transmission Loss | 0.1 - 2.3 dB/cm | Measures the signal attenuation per unit length; lower values are essential for long-distance signal integrity. | researchgate.netmdpi.com |

Functional Coatings, Adhesives, and Sealants

The reactivity of its vinyl groups and the durability of its siloxane structure make this compound a valuable component in formulations for coatings, adhesives, and sealants. It primarily acts as a cross-linking agent and an adhesion promoter, enhancing both the mechanical properties and substrate bonding of the final product.

A significant challenge in materials science is achieving strong adhesion between dissimilar materials, such as silicone elastomers and various substrates like glass, metal, or plastics. Silane (B1218182) coupling agents are instrumental in bridging this interface. Surface modification strategies often involve treating the substrate to introduce reactive sites, such as hydroxyl (-OH) groups, which can be achieved through methods like corona discharge. ias.ac.inresearchgate.net

A vinyl-functional silane can then be grafted onto this activated surface. The vinyl groups present on the modified surface can then co-cure with the vinyl groups in a silicone elastomer via a platinum-catalyzed hydrosilylation reaction. ias.ac.inresearchgate.net this compound, with its three vinyl groups, can act as a potent cross-linker in such systems, forming a robust, covalently bonded network at the interface. This chemical linkage drastically improves adhesion, transforming a weak physical bond into a strong chemical one. Research has shown that using a vinyl-functional silane treatment can increase the peel strength of liquid silicone rubber on substrates like aluminum from 1.1 kN/m to over 3.2 kN/m. ias.ac.in

Table 2: Effect of Silane Surface Treatment on Adhesion Strength

| Substrate | Treatment | Peel Strength (kN/m) | Failure Mode | Source |

| Aluminum | Vinyltrimethoxysilane + Pt Catalyst | > 3.2 | Cohesive failure in bulk rubber | ias.ac.in |

| Glass | Vinyltrimethoxysilane + Pt Catalyst | ~ 3.2 | Cohesive failure in bulk rubber | ias.ac.in |

| Epoxy Resin | Vinyltrimethoxysilane + Pt Catalyst | ~ 4.1 | Cohesive failure in bulk rubber | ias.ac.in |

The siloxane (Si-O-Si) backbone of this compound imparts excellent stability to materials in which it is incorporated. This inorganic character is responsible for high thermal stability, resistance to UV degradation, and hydrophobicity, which enhances moisture resistance. hengdasilane.com When used as a cross-linker in sealants and coatings, it helps to form a stable, three-dimensional network that is less susceptible to environmental stressors like temperature fluctuations, humidity, and chemical exposure. This improved durability ensures the long-term performance and reliability of the protective coating or sealant. hengdasilane.com

Development of Organic-Inorganic Hybrid Materials

This compound is an exemplary molecule for the creation of organic-inorganic hybrid materials. These materials are composites at the molecular level, designed to combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength).

The compound's structure facilitates this hybridization. The vinyl groups serve as polymerizable organic functionalities that can be integrated into a variety of polymer chains (e.g., acrylates, styrenes) through standard organic reactions. Simultaneously, the central methylsilane and the dimethylsiloxy arms form a stable, inorganic, silica-like backbone. By incorporating this molecule into a polymer formulation, a hybrid material is created that possesses enhanced thermal stability, improved mechanical properties, and greater environmental resistance compared to the purely organic polymer. This approach allows for the precise tuning of material properties by varying the concentration of the silane component, paving the way for novel materials in fields such as electronics, optics, and protective coatings. smolecule.com

Integration into Silica (B1680970) Membranes for Separation Technologies

The modification of silica membranes with organosilanes is a well-established strategy to enhance their performance in separation processes. While direct research on this compound in this specific application is not widely published, the principles of using vinyl-functionalized silanes are applicable. The vinyl groups on the silane can be polymerized or grafted onto the silica surface, altering its chemical and physical properties.

The primary goal of incorporating such silanes is to tailor the membrane's surface energy and pore characteristics. For instance, the hydrophobic nature of the dimethylsiloxy groups can render the typically hydrophilic silica surface more hydrophobic. This is particularly advantageous in applications like pervaporation for the separation of organic compounds from aqueous solutions. The covalent attachment of the silane to the silica matrix via condensation reactions with surface silanol (B1196071) groups ensures the stability of the modification under harsh operating conditions.

Formation of Composite and Nanocomposite Systems

This compound serves as an effective crosslinking agent and coupling agent in the fabrication of composite and nanocomposite materials. Its trifunctional nature allows for the formation of a three-dimensional network structure when copolymerized with other monomers, significantly enhancing the mechanical and thermal properties of the resulting composite.

| Property | Base Polymer | Composite with Vinyl-functionalized Filler |

| Tensile Strength | Lower | Higher |

| Thermal Stability | Lower | Higher |

| Interfacial Adhesion | Weak | Strong |

Interactive Data Table: The table above illustrates the general improvements observed in polymer composites when incorporating vinyl-functionalized fillers, a principle that applies to the use of this compound.

Application in Electronic and Semiconductor Industries

The unique properties of organosilicon compounds make them highly suitable for various applications in the electronics and semiconductor industries, where materials with tailored dielectric properties and high thermal stability are in demand.

Role as Comonomer in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing thin films with a wide range of properties. ustc.edu.cn Organosilicon precursors are frequently used in PECVD to produce silicon-based thin films, such as silicon oxide (SiOx), silicon nitride (SiNx), and silicon carbide (SiC). This compound, with its multiple vinyl groups, can be used as a comonomer in PECVD processes to deposit carbon-containing silicon oxide (SiCOH) films.

The vinyl groups readily participate in plasma polymerization, leading to a high degree of crosslinking in the deposited film. This crosslinking contributes to the film's mechanical strength and thermal stability. The incorporation of carbon from the vinyl and methyl groups can lower the dielectric constant of the film, which is a critical requirement for interlayer dielectrics in integrated circuits to reduce signal delay and power consumption. Studies on similar vinyl-containing silanes have shown that the properties of the deposited films, such as refractive index, deposition rate, and dielectric constant, can be tuned by varying the PECVD process parameters like plasma power, precursor flow rate, and substrate temperature.

Performance in Encapsulation and Dielectric Layers

The films deposited using this compound via PECVD are promising candidates for encapsulation and dielectric layers in electronic devices. The highly crosslinked nature of the polymer provides an effective barrier against moisture and other corrosive agents, thus protecting the underlying electronic components.

The low dielectric constant achievable with carbon-doped silicon oxide films makes them ideal for use as interlayer dielectrics. A lower dielectric constant reduces the parasitic capacitance between metal interconnects, which in turn minimizes RC delay, cross-talk, and power dissipation in high-frequency circuits. The thermal stability of these films ensures that they can withstand the high temperatures encountered during subsequent fabrication processes.

| Precursor Type | Resulting Film | Key Properties |

| This compound (anticipated) | Crosslinked SiCOH | Low dielectric constant, high thermal stability, good mechanical properties |

| Tetramethylsilane (TMS) | SiCOH | Well-studied precursor for low-k films |

| Divinyldimethylsilane (DVDMS) | SiCOH | Higher crosslinking density than monofunctional vinylsilanes |

Interactive Data Table: This table compares the anticipated properties of films from this compound with those from other common PECVD precursors.

Specialized Polymeric Systems

The trifunctionality of this compound makes it a valuable monomer for the synthesis of complex and highly branched polymeric architectures.

Synthesis of Hyperbranched Polymers with Tailored Properties

Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional structure. They are known for their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. This compound can be used as a core molecule or a branching unit in the synthesis of hyperbranched polysiloxanes.

The synthesis can be achieved through various polymerization techniques, including hydrosilylation polymerization. In this process, the vinyl groups of the silane react with a molecule containing multiple Si-H groups in the presence of a platinum catalyst. By controlling the stoichiometry of the reactants, the degree of branching and the molecular weight of the resulting hyperbranched polymer can be tailored. These highly branched polysiloxanes can find applications as rheology modifiers, crosslinking agents for elastomers, and precursors for ceramic materials.

Role in Silicone Elastomers and Rubber Compounds

This compound is a specialized organosilicon compound that plays a significant role as a crosslinking agent and a reactivity modifier in the formulation of silicone elastomers and rubber compounds. Its unique molecular structure, featuring a central methylsilane core bonded to three vinyldimethylsiloxy groups, provides multiple reactive sites that are essential for creating a robust, crosslinked polymer network.

The primary function of this compound stems from its vinyl (-CH=CH2) groups. osisilicones.com These groups are highly reactive and serve as primary sites for vulcanization, or curing. cormanufacturing.com In the context of silicone chemistry, this compound can participate in two major cure systems:

Addition Cure (Platinum-Catalyzed): This is a highly efficient and clean reaction known as hydrosilylation. In this system, the vinyl groups on the this compound molecule react with silicon-hydride (Si-H) functional groups on a base polymer in the presence of a platinum catalyst. gelest.comxjysilicone.com This reaction forms stable ethyl bridges between polymer chains, creating a three-dimensional network. A key advantage of this system is that no byproducts are generated, leading to minimal shrinkage and good dimensional stability in the final cured part. gelest.com The trifunctional nature of this compound allows it to act as a potent crosslinker, increasing the crosslink density and thus the hardness and mechanical strength of the elastomer. xjysilicone.com

Peroxide-Activated Cure: In this system, organic peroxides are used to generate free radicals at elevated temperatures. gelest.comgelest.com These radicals initiate a crosslinking reaction by coupling the vinyl groups of the silane with methyl groups on the silicone polymer backbone. gelest.com This method is common for producing high-consistency silicone rubbers (HCRs). gelest.comgelest.com The incorporation of vinyl groups, such as those provided by this compound, is crucial because the vinyl-to-methyl reaction is more efficient and controllable than methyl-to-methyl coupling alone, resulting in improved mechanical properties. as-pub.com

The introduction of crosslinkers like this compound significantly enhances the physical properties of silicone elastomers. Unfilled, uncured silicones have very poor mechanical strength. gelest.com By forming a tightly bound network, the crosslinker improves key characteristics such as tensile strength, tear strength, and hardness (durometer). xjysilicone.commilliken.com Research has shown that the presence of vinyl groups in silicone rubber blends helps to improve both mechanical and thermal properties. researchgate.net

| Silicone Type | Tensile Strength (MPa) | Elongation (%) | Tear Strength (kN/m) |

|---|---|---|---|

| High-Consistency Silicone Rubber (HCR) | 4–12 | 100–1,100 | 9–45 |

| Liquid Silicone Rubber (LSR) | 4–12 | 200–900 | 10–50 |

| Room Temperature Vulcanizing (RTV-2) | 5–10 | 100–700 | 8–10 |

| Fluorosilicone Rubber (FSR) | 9–12 | 150–700 | 18–46 |

Source: Adapted from Gelest, Inc. gelest.com

Contribution to Silicone Hydrogel Materials (Contextual)

While direct research literature detailing the specific use of this compound in commercial silicone hydrogels is limited, its molecular architecture is highly relevant to the core principles of designing these advanced biomaterials, particularly for contact lenses. The performance of silicone hydrogels is defined by a critical balance between oxygen permeability and hydrophilicity. The contextual role of this compound can be understood by examining a closely related and widely studied monomer: 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, commonly known as TRIS. mdpi.comresearchgate.netnih.govgoogle.com

Both this compound and TRIS share the key structural feature of a silicon atom bonded to three siloxy groups, creating a bulky, branched siloxane structure. mdpi.comguidechem.com This "TRIS" structure is fundamental to achieving high oxygen permeability (Dk) in hydrogel materials. mdpi.comnih.gov The high density of flexible silicon-oxygen (Si-O) bonds in these monomers creates pathways through which oxygen molecules can readily diffuse. researchgate.net Incorporating monomers with a TRIS-like structure into a hydrogel polymer network significantly increases its oxygen transport capabilities compared to conventional hydrogels made from monomers like HEMA. mdpi.comresearchgate.net

However, the inclusion of these silicone-rich monomers presents a challenge. The siloxane groups are inherently hydrophobic, which can lead to a decrease in the material's equilibrium water content (EWC) and surface wettability. mdpi.com To counteract this, silicone hydrogel formulations are complex copolymers, blending hydrophobic, high-Dk silicone monomers with hydrophilic monomers such as N,N-dimethylacrylamide (DMA) or 1-vinyl-2-pyrrolidinone (NVP). mdpi.comresearchgate.net These hydrophilic components help to ensure the lens remains hydrated, comfortable, and biocompatible.

Research on hydrogels formulated with TRIS demonstrates this trade-off. As the concentration of TRIS increases, the oxygen permeability rises, but the water content and surface wettability (indicated by a higher contact angle) tend to decrease. mdpi.comnih.govresearchgate.net Therefore, the function of a monomer like this compound in a hypothetical hydrogel formulation would be to act as a core oxygen-permeable component, whose hydrophobic nature must be carefully balanced by other hydrophilic monomers to achieve the desired clinical performance.

| Formulation Feature | Oxygen Permeability (Dk, barrers) | Equilibrium Water Content (EWC, %) | Contact Angle (°) |

|---|---|---|---|

| Increasing TRIS Content | Increases | Decreases | Increases |

| Example High-Dk Formulation | 74.9 | 44.5 | 82 |

Source: Data derived from studies on TRIS-based hydrogels. mdpi.comnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Tris Vinyldimethylsiloxy Methylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural analysis of Tris(vinyldimethylsiloxy)methylsilane, offering insights into the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl group protons (CH=CH₂) typically appear as a complex multiplet in the range of 5.5 to 6.5 ppm. researchgate.net The protons of the dimethylsilyl groups [(CH₃)₂Si] would produce a sharp singlet around 0.1 to 0.3 ppm. jkps.or.kr The methyl group attached to the central silicon atom (CH₃-Si) is anticipated to resonate at a slightly downfield-shifted position compared to the dimethylsilyl protons, likely in the range of 0.1 to 0.2 ppm. chemicalbook.com The integration of these signals provides a quantitative measure of the relative number of protons in each group, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-Si (central) | 0.1 - 0.2 | Singlet |

| (CH₃)₂-Si | 0.1 - 0.3 | Singlet |

| CH=CH₂ | 5.5 - 6.5 | Multiplet |

Carbon-13 (¹³C) NMR Investigations

In the ¹³C NMR spectrum, the carbon atoms of the vinyl group are expected to show two distinct signals in the olefinic region, typically between 130 and 140 ppm. chemicalbook.comwikipedia.org The methyl carbons of the dimethylsilyl groups and the central methyl group will resonate in the aliphatic region, generally between 0 and 5 ppm. umich.edu The specific chemical shifts provide valuable information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃-Si (central) | 0 - 5 |

| (C H₃)₂-Si | 0 - 5 |

| C H=C H₂ | 130 - 140 |

Silicon-29 (²⁹Si) NMR for Siloxane Backbone Analysis

²⁹Si NMR spectroscopy is particularly powerful for characterizing the siloxane backbone of this compound. huji.ac.il This technique can distinguish between the different silicon environments within the molecule. The central silicon atom, a T-type silicon (RSi(OSi)₃), is expected to have a characteristic chemical shift. umich.eduunige.ch The three equivalent silicon atoms of the vinyldimethylsiloxy groups, being M-type silicons (R₂Si(OSi)), will exhibit a different resonance. researchgate.net The typical chemical shift range for such siloxane structures is broad, allowing for clear differentiation of the silicon centers. unige.chrsc.org

Table 3: Predicted ²⁹Si NMR Chemical Shifts for this compound

| Silicon Atom | Type | Predicted Chemical Shift (δ, ppm) |

| Si -CH₃ (central) | T | Varies |

| Si -(CH=CH₂)(CH₃)₂ | M | Varies |

Two-Dimensional (2D) NOESY NMR for Intermolecular Interactions

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to investigate through-space interactions between protons that are in close proximity, typically within 5 Å. chemicalbook.com This technique is crucial for determining the three-dimensional structure and conformation of molecules. In the context of this compound and its derivatives, NOESY can reveal spatial relationships between the methyl protons and the vinyl protons, as well as interactions with solvent molecules or other reactants. This information is particularly valuable for understanding reaction mechanisms and the formation of larger oligomeric or polymeric structures.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of the functional groups present in this compound.

FT-IR and Raman spectra of siloxanes are characterized by strong absorptions corresponding to the Si-O-Si asymmetric and symmetric stretching vibrations, typically found in the region of 1000-1100 cm⁻¹. jkps.or.kr Other characteristic peaks include the Si-CH₃ stretching and bending vibrations (around 1260 cm⁻¹ and 800-840 cm⁻¹, respectively) and the C=C stretching vibration of the vinyl group (around 1600 cm⁻¹). researchgate.net The Si-C stretching vibration is also expected to be present.

Table 4: Characteristic FT-IR and Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretch | Si-O-Si | 1000 - 1100 |

| Symmetric Stretch | Si-O-Si | ~450 - 550 |

| Stretch | Si-CH₃ | ~1260 |

| Rocking/Bending | Si-CH₃ | 800 - 840 |

| Stretch | C=C | ~1600 |

| Stretch | Si-C | 600 - 800 |

| Stretch | =C-H | 3010 - 3095 |

| Stretch | -C-H | 2900 - 2980 |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to elucidate its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound is 346.71 g/mol . huji.ac.il Upon ionization, the molecule is expected to undergo characteristic fragmentation, primarily through the cleavage of Si-O and Si-C bonds. Common fragments would include the loss of methyl and vinyl groups, as well as larger fragments corresponding to the siloxane units. Analysis of these fragments helps to piece together the molecular structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 331 | [M - CH₃]⁺ |

| 319 | [M - CH=CH₂]⁺ |

| 261 | [M - Si(CH₃)₂(CH=CH₂)]⁺ |

| 85 | [Si(CH₃)₂(CH=CH₂)]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., Column Chromatography)

Chromatographic techniques are indispensable for the quality control and analysis of this compound and its derivatives. These methods allow for the separation, identification, and quantification of the main compound, as well as any impurities, starting materials, or byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable silane (B1218182) compounds. cfmats.com For the purity assessment of this compound, a non-polar or semi-polar capillary column is often employed. researchgate.net The choice of the stationary phase is critical; methyl silicone fluids or polysiloxanes are common as they exhibit good thermal stability and selectivity for a range of siloxanes. cfmats.com A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, while a mass spectrometer (MS) detector allows for definitive identification of the separated components based on their mass spectra. psu.edusisweb.com When analyzing mixtures containing related silanes or chlorosilanes, care must be taken to ensure the entire system, including solvents and carrier gases, is dry to prevent hydrolysis of reactive species, which could lead to inaccurate results and potential damage to the column. researchgate.net

Column chromatography, a form of liquid chromatography, can be applied on a preparative scale to purify this compound or to isolate its derivatives from reaction mixtures. khanacademy.org Typically, silica (B1680970) gel is used as the stationary phase. khanacademy.org The separation is based on the differential adsorption of the components onto the stationary phase and their solubility in the mobile phase. A non-polar solvent system is generally used for eluting relatively non-polar compounds like siloxanes. For analytical purposes, HPLC with a reverse-phase column, such as a C18, can be utilized. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water. sielc.com

Interactive Data Table: Exemplary Chromatographic Conditions for Silane Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Non-polar or semi-polar capillary column (e.g., methyl siloxane phase) cfmats.comresearchgate.net | Reverse-phase C18 column sielc.com |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) google.com | Acetonitrile/Water gradient sielc.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) psu.edusilicones.eu | UV Detector, Refractive Index (RI) Detector |

| Application | Purity assessment, analysis of volatile impurities. silicones.eu | Separation of less volatile derivatives, purification. sielc.com |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Polymerization Enthalpy)

Thermal analysis techniques are crucial for characterizing the thermal properties and stability of this compound derivatives, especially in the context of their polymerization. Differential Scanning Calorimetry (DSC) is a primary tool used to investigate thermal transitions. hu-berlin.deazom.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. eag.com When this compound undergoes polymerization, typically initiated by heat or a catalyst, an exothermic reaction occurs. This is observed as a distinct peak in the DSC thermogram. The area under this exothermic peak is directly proportional to the enthalpy of polymerization (ΔHp), which is a critical parameter for understanding the curing process and the energy released. eag.com

Furthermore, DSC is used to determine the glass transition temperature (Tg) of the resulting polysiloxane polymers. hu-berlin.de The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a vital property that dictates the operational temperature range of the final material. For semi-crystalline polymers, DSC can also identify the melting temperature (Tm) and the heat of fusion, which allows for the calculation of the degree of crystallinity. pressbooks.pub This information is essential for tailoring the mechanical and thermal properties of materials derived from this compound. eag.com

Interactive Data Table: Thermal Properties of Vinyl-Functionalized Siloxane Polymers via DSC

| Thermal Property | Description | Significance |

| Polymerization Enthalpy (ΔHp) | Heat released during the curing (polymerization) reaction. eag.com | Indicates the extent of reaction and is crucial for process control. |

| Glass Transition Temperature (Tg) | Temperature at which the amorphous polymer transitions from a glassy to a rubbery state. hu-berlin.de | Defines the lower service temperature limit and relates to mechanical properties. |

| Melting Temperature (Tm) | Temperature at which a crystalline polymer melts. hu-berlin.de | Defines the upper service temperature limit for semi-crystalline materials. |

| Degree of Crystallinity | The percentage of the crystalline phase in a semi-crystalline polymer. pressbooks.pub | Influences mechanical strength, stiffness, and optical properties. |

Microscopy and Scattering Techniques (e.g., Dynamic Light Scattering, Transmission Electron Microscopy for Aggregation Studies)

Microscopy and scattering techniques provide invaluable insights into the morphology and aggregation behavior of this compound derivatives, particularly when they are used to form polymers, nanoparticles, or surface coatings.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.org DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. wikipedia.org Smaller particles move faster, leading to more rapid fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated. acs.org This technique is highly effective for studying the initial stages of aggregation or polymerization of this compound derivatives in a liquid medium, providing real-time information on changes in particle size and polydispersity. mdpi.com

Transmission Electron Microscopy (TEM) offers direct visualization of the morphology and structure of materials at the nanoscale. youtube.com A high-energy electron beam is transmitted through an ultrathin sample to form an image. youtube.com TEM can reveal the shape, size, and dispersion of nanoparticles derived from or coated with this compound derivatives. For instance, if these derivatives are used to functionalize silica nanoparticles, TEM can be used to visualize the resulting core-shell structure and assess the uniformity of the coating. In aggregation studies, TEM provides direct evidence of the formation of larger clusters or networks, complementing the ensemble information obtained from DLS. nih.gov

Interactive Data Table: Application of DLS and TEM in Aggregation Studies

| Technique | Information Obtained | Application to Derivatives |

| Dynamic Light Scattering (DLS) | Hydrodynamic size distribution, polydispersity index, detection of aggregation onset. wikipedia.orgacs.org | Monitoring the growth and stability of polymeric nanoparticles in solution. |